REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([NH:10][NH:11]C(OC(C)(C)C)=O)=[O:9])=[N:6][CH:7]=1.Cl>O1CCOCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([NH:10][NH2:11])=[O:9])=[N:6][CH:7]=1
|
Name
|
1,1-dimethylethyl 2-[(5-chloro-2-pyrazinyl)carbonyl]hydrazine carboxylate
|
Quantity
|
2.182 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred under argon for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated in vacuo
|
Type
|
WASH
|
Details
|
The solid was then washed with methanol (2×30 mL)
|
Type
|
WASH
|
Details
|
before being eluted from the cartridge by 2M NH3/MeOH
|
Type
|
CUSTOM
|
Details
|
the solvent from the combined fractions was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to afford product in 1.02 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |